molecular formula C8H13N3O4S B12064471 Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester CAS No. 113520-78-8

Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester

Cat. No.: B12064471
CAS No.: 113520-78-8
M. Wt: 247.27 g/mol
InChI Key: IFAOZPBVNHQZEF-UHFFFAOYSA-N
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Description

Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester (hereafter referred to as the target compound) is a substituted malonic acid diethyl ester derivative. Its structure features a hydrazono group modified with an aminothioxomethyl substituent at the central carbon of the propanedioic acid backbone. This compound is of interest in organic synthesis, particularly in the formation of heterocyclic frameworks such as pyrazoles, triazines, and thiazoles, which have applications in pharmaceuticals and agrochemicals .

Properties

CAS No.

113520-78-8

Molecular Formula

C8H13N3O4S

Molecular Weight

247.27 g/mol

IUPAC Name

diethyl 2-(carbamothioylhydrazinylidene)propanedioate

InChI

InChI=1S/C8H13N3O4S/c1-3-14-6(12)5(7(13)15-4-2)10-11-8(9)16/h3-4H2,1-2H3,(H3,9,11,16)

InChI Key

IFAOZPBVNHQZEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC(=S)N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester typically involves multiple steps. One common method includes the reaction of diethyl malonate with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research has indicated that derivatives of propanedioic acid can exhibit significant antimicrobial properties. Compounds similar to propanedioic acid, such as diethyl malonate, are often used as precursors in the synthesis of various bioactive molecules. The incorporation of aminothioxomethyl groups may enhance the efficacy of these compounds against bacterial and fungal strains, making them valuable in the development of new antimicrobial agents .

Pharmaceutical Synthesis:
Propanedioic acid derivatives are frequently utilized in the synthesis of pharmaceuticals. For instance, they serve as intermediates in the production of drugs like vigabatrin and nalidixic acid . The unique structure of propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester allows for modifications that can lead to the discovery of novel therapeutic agents with improved pharmacological profiles.

Agricultural Applications

Pesticide Development:
The compound's ability to act as a building block for more complex molecules positions it well within agricultural chemistry. Similar compounds have been used to synthesize pesticides that target specific pests while minimizing environmental impact. The potential for creating derivatives with selective toxicity could lead to safer and more effective agricultural practices .

Plant Growth Regulators:
There is potential for propanedioic acid derivatives to function as plant growth regulators. By modifying the compound's structure, researchers can explore its effects on plant growth and development, potentially leading to enhanced crop yields and resistance to stress factors .

Material Science

Polymer Production:
Propanedioic acid is a key precursor in the production of polyesters and other polymers. Its derivatives are used in creating materials that exhibit desirable properties such as flexibility and durability. The integration of aminothioxomethyl groups could impart additional functionalities to these polymers, making them suitable for specialized applications such as coatings and adhesives .

Biodegradable Plastics:
Given the increasing demand for sustainable materials, there is a growing interest in using propanedioic acid derivatives in the production of biodegradable plastics. The ability to modify its structure allows for the development of materials that degrade more readily in natural environments, addressing concerns related to plastic waste .

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesInvestigated various derivatives of propanedioic acidFound significant activity against specific bacterial strains; potential for drug development
Synthesis of PesticidesUtilized diethyl malonate as a precursorDeveloped new pesticide formulations with reduced toxicity to non-target species
Polymer ModificationExamined the use of propanedioic acid in polymer chemistryDemonstrated enhanced mechanical properties in modified polymers

Mechanism of Action

The mechanism of action of propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester involves its interaction with specific molecular targets. The aminothioxomethyl hydrazinylidene group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of substituted diethyl propanedioates. Below is a detailed comparison with structurally related derivatives:

Structural and Functional Differences

Hydrazono vs. Alkyl/Aryl Substituents: The target compound’s hydrazono group enables condensation reactions with amines or hydrazines to form nitrogen-rich heterocycles (e.g., pyrazolo-triazines) , whereas alkyl-substituted analogs (e.g., ethyl or methyl derivatives) are primarily used in decarboxylation or alkylation reactions . The aminothioxomethyl moiety introduces sulfur, which may enhance metal-binding capacity and bioactivity (e.g., antifungal or insecticidal properties) compared to non-sulfur analogs like diethyl malonate .

Synthetic Utility: Chloromethylene-substituted derivatives (e.g., ) act as electrophilic intermediates for C–C bond formation, whereas the target compound’s hydrazono group is more nucleophilic, favoring cyclization or coupling reactions .

Biological Activity

Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester, also known as a derivative of malonic acid, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological data, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diethyl ester functional groups attached to a malonic acid backbone. The compound's structure can be represented as follows:

  • Molecular Formula : C₇H₁₄N₂O₄S
  • Molecular Weight : 206.26 g/mol
  • CAS Number : [Not Available]

Mechanisms of Biological Activity

The biological activity of propanedioic acid derivatives often involves interactions with various biochemical pathways. Notably, malonic acid and its derivatives are known to inhibit certain enzymes, particularly those involved in the Krebs cycle.

  • Enzyme Inhibition : Malonic acid acts as a competitive inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain. This inhibition can lead to decreased ATP production and increased reactive oxygen species (ROS), which may have implications for cellular metabolism and apoptosis .
  • Antimicrobial Properties : Recent studies have indicated that derivatives of propanedioic acid exhibit antimicrobial properties. For instance, research focusing on the antibacterial activity of related compounds has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Cytotoxic Effects : In vitro studies have demonstrated that certain propanedioic acid derivatives can induce cytotoxic effects in cancer cell lines. The mechanism is thought to involve the generation of ROS and subsequent oxidative stress leading to cell death .

Toxicological Profile

The safety and toxicity of propanedioic acid derivatives are crucial for their potential therapeutic use. Toxicological evaluations provide insights into their safety profiles.

  • Acute Toxicity : Studies indicate that diethyl malonate, a related compound, has an LD50 greater than 2000 mg/kg in rats for both oral and dermal routes, suggesting low acute toxicity .
  • Repeated Dose Toxicity : A study on diethyl malonate showed reversible liver hypertrophy at high doses (1000 mg/kg bw/day), indicating potential metabolic induction rather than systemic toxicity .
  • Skin and Eye Irritation : Limited data suggest that these compounds may cause slight irritation to skin and eyes but are not classified as skin sensitizers .

Case Studies

Several case studies highlight the biological activity of propanedioic acid derivatives:

  • Antimicrobial Activity Study :
    • A study evaluated the antibacterial effects of propanedioic acid derivatives against Penicillium expansum. Results showed significant inhibition of bacterial growth at specific concentrations .
  • Cytotoxicity in Cancer Research :
    • Research involving cancer cell lines revealed that certain derivatives induced apoptosis through ROS generation. This suggests potential applications in cancer therapeutics .

Data Table: Biological Activity Overview

Activity TypeObservationsReferences
Enzyme InhibitionInhibits succinate dehydrogenase
AntimicrobialEffective against various bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
Acute ToxicityLD50 > 2000 mg/kg (low toxicity)
Skin/Eye IrritationSlight irritation observed

Q & A

Q. What are the standard synthetic routes for preparing Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester, and how can purity be optimized?

The compound is synthesized via condensation reactions involving malonic ester derivatives. A typical approach involves reacting diethyl malonate with hydrazine derivatives under acidic or basic conditions, followed by thioamide functionalization. Key steps include refluxing in ethanol or THF with catalysts like acetic acid or sodium ethoxide. Purification is achieved via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring reaction progress with TLC and ensuring anhydrous conditions minimizes side products .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H/¹³C): To identify hydrazono and thioamide proton environments (δ 10–12 ppm for NH groups).
  • Mass spectrometry (GC-MS/LC-MS) : Base peak analysis (e.g., m/z 260 for molecular ion [M+H]⁺) and fragmentation patterns align with derivatized malonic esters .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H), and 2550 cm⁻¹ (S-H) confirm functional groups. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Refer to SDS guidelines: Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C, away from oxidizers. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How does the hydrazono-thioamide moiety influence reactivity in multicomponent reactions?

The moiety acts as a bifunctional electrophile, participating in cyclocondensation (e.g., Hantzsch dihydro-pyridine synthesis) and nucleophilic acyl substitution. Density Functional Theory (DFT) studies reveal its planar geometry enhances resonance stabilization, favoring keto-enol tautomerism. Optimize reactions using polar aprotic solvents (DMF, DMSO) at 60–80°C, with Lewis acids (ZnCl₂) to activate carbonyl groups .

Q. How can researchers design robust toxicological studies for this compound?

Per EPA guidelines, prioritize:

  • In vivo models : Rodent oral exposure (14–90 days) with dose-response analysis (LOAEL/NOAEL). Include vehicle controls and monitor hepatic/renal biomarkers .
  • Mechanistic assays : CYP450 inhibition screening (human microsomes) and Ames test for mutagenicity.
  • Data validation : Use OECD-compliant protocols (e.g., OECD 423 for acute toxicity) .

Q. How should contradictory data on metabolic pathways be resolved?

Apply multivariate analysis (e.g., RDA or PCA) to GC-MS metabolomics datasets. For example, used RDA to distinguish microbial metabolites by retention indices and spectral libraries. Replicate studies under standardized conditions (pH 7.4, 37°C) and validate via isotopic tracing (¹³C-labeled analogs) .

Q. What computational strategies predict this compound’s thermodynamic and docking properties?

  • Thermodynamics : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) using NIST-referenced data (e.g., heat capacity via Gaussian09 with B3LYP/6-31G**) .
  • Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., bacterial enoyl-ACP reductase). Validate with MD simulations (NAMD, 100 ns trajectories) .

Q. What methodologies identify its antimicrobial activity and structure-activity relationships (SAR)?

  • Bioassays : Broth microdilution (MIC/MBC) against E. coli and S. aureus. Include positive controls (ciprofloxacin) and assess biofilm disruption via crystal violet staining.
  • SAR : Modify the hydrazono side chain (e.g., nitro or halogen substituents) and correlate logP values (HPLC-derived) with activity. linked ester derivatives to antifungal activity via GC-MS metabolite profiling .

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